molecular formula C9H16ClN3O B571655 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride CAS No. 1609403-11-3

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride

Cat. No. B571655
CAS RN: 1609403-11-3
M. Wt: 217.697
InChI Key: DTOLPJCFHFDCQH-UHFFFAOYSA-N
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Description

The compound “4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by spectroscopic techniques . The structures of compounds were further confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives were characterized by multinuclear NMR spectroscopy, IR, and elemental analysis . The thermal stabilities of the synthesized compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives were characterized by FT-IR, LCMS, and NMR spectral techniques . The thermal stabilities of the synthesized compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride in lab experiments is its high binding affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride. One area of interest is its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and depression. Another direction is the study of its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, the development of more selective and potent analogs of this compound could lead to new and improved drug candidates.

Synthesis Methods

The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride involves the reaction of piperidine with 5-methyl-1,2,4-oxadiazole-3-carboxaldehyde in the presence of hydrochloric acid. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have significant binding affinity for certain receptors in the brain, making it a potential drug candidate for the treatment of neurological disorders.

properties

IUPAC Name

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8;/h8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLPJCFHFDCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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